5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Overview
Description
5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group, a nitro group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1,3-dimethyl-2-nitrobenzene with ethylenediamine to form the benzimidazole core. This intermediate is then reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitro group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
5-[4-(2-Hydroxyethyl)-1-piperidinyl]-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Shares the hydroxyethyl and piperazine moieties but differs in the core structure.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): Similar in having the hydroxyethyl-piperazine structure but used primarily as a buffering agent.
1-(2-Hydroxyethyl)piperazine: A simpler structure with only the hydroxyethyl-piperazine moiety.
Uniqueness
5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of a benzimidazole core with a hydroxyethyl-piperazine moiety and a nitro group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-6-nitrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-16-11-9-13(19-5-3-18(4-6-19)7-8-21)14(20(23)24)10-12(11)17(2)15(16)22/h9-10,21H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJDMRZCODRJLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCN(CC3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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